1-[2-(2,4-dimethoxyphenyl)pyrrolidin-1-yl]-2-(2,5-dimethyl-1H-pyrrol-1-yl)ethanone
Description
This compound features a pyrrolidine ring substituted with a 2,4-dimethoxyphenyl group at position 2 and an ethanone moiety linked to a 2,5-dimethylpyrrole at position 1.
Properties
Molecular Formula |
C20H26N2O3 |
|---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
1-[2-(2,4-dimethoxyphenyl)pyrrolidin-1-yl]-2-(2,5-dimethylpyrrol-1-yl)ethanone |
InChI |
InChI=1S/C20H26N2O3/c1-14-7-8-15(2)22(14)13-20(23)21-11-5-6-18(21)17-10-9-16(24-3)12-19(17)25-4/h7-10,12,18H,5-6,11,13H2,1-4H3 |
InChI Key |
IWDJSCQEFGMVEP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(N1CC(=O)N2CCCC2C3=C(C=C(C=C3)OC)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2,4-dimethoxyphenyl)pyrrolidin-1-yl]-2-(2,5-dimethyl-1H-pyrrol-1-yl)ethanone typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the reaction of 2,4-dimethoxybenzaldehyde with an appropriate amine under reductive amination conditions.
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the reaction of 2,5-dimethylpyrrole with an appropriate aldehyde or ketone.
Coupling of the Rings: The final step involves coupling the pyrrolidine and pyrrole rings through a suitable linker, such as an ethanone group, under conditions that promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow chemistry to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
1-[2-(2,4-dimethoxyphenyl)pyrrolidin-1-yl]-2-(2,5-dimethyl-1H-pyrrol-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles such as amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
1-[2-(2,4-dimethoxyphenyl)pyrrolidin-1-yl]-2-(2,5-dimethyl-1H-pyrrol-1-yl)ethanone has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.
Biological Research: The compound can be used as a probe to study various biological processes, including enzyme activity and receptor binding.
Mechanism of Action
The mechanism of action of 1-[2-(2,4-dimethoxyphenyl)pyrrolidin-1-yl]-2-(2,5-dimethyl-1H-pyrrol-1-yl)ethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
The table below summarizes key structural differences among related compounds:
Key Observations:
- Aromatic Substitution : The target compound’s 2,4-dimethoxyphenyl group contrasts with electron-withdrawing substituents (e.g., Cl, CF3) in analogs . Methoxy groups may enhance solubility compared to halogenated derivatives.
- Heterocyclic Diversity : Piperidine () and thiadiazole () substituents introduce distinct electronic and steric effects compared to the target’s pyrrolidine-pyrrole system.
Physicochemical Properties
- Polarity: The 2,4-dimethoxy groups in the target compound likely increase polarity compared to non-polar methyl or chloro substituents in analogs (e.g., ).
- LogP : Estimated LogP values (via fragment-based methods) suggest the target compound has lower lipophilicity than chloro- or trifluoromethyl-containing analogs due to methoxy groups’ hydrophilic nature.
Biological Activity
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a pyrrolidine ring and a dimethoxyphenyl group. Its chemical formula can be represented as:
This structure is significant as it influences the compound's interaction with biological targets.
Research indicates that this compound exhibits various biological activities, particularly in the modulation of cellular processes. One of the primary mechanisms involves the enhancement of cell-specific glucose uptake and increased intracellular adenosine triphosphate (ATP) levels, which are crucial for cellular energy metabolism and growth .
In Vitro Studies
In vitro studies have demonstrated that the compound can suppress cell growth while simultaneously promoting monoclonal antibody production. This dual action is particularly valuable in biopharmaceutical applications, where maximizing antibody yield is essential. Notably, the compound also affects glycosylation patterns on antibodies, which can influence their therapeutic efficacy .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have identified 2,5-dimethylpyrrole as a critical component of the compound that enhances its biological activity. Variations in this structure have been tested to optimize both productivity and quality of monoclonal antibodies produced in cell cultures .
Monoclonal Antibody Production
In a controlled study involving recombinant Chinese hamster ovary (rCHO) cells, the addition of this compound resulted in a significant increase in cell-specific productivity—up to 7.8-fold compared to control conditions. The study highlighted that not only did the compound improve yield but it also maintained cell viability during production processes .
Glycosylation Control
Another important finding was the compound's ability to suppress galactosylation on monoclonal antibodies. This suppression is critical as it helps maintain the quality attributes of therapeutic antibodies, which can be affected by glycosylation variations. The ability to control this aspect could lead to more consistent therapeutic outcomes in clinical settings .
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
